N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dithiepan ring, a pyrrolidinone moiety, and an oxamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide typically involves multiple steps, starting with the preparation of the dithiepan ring and the pyrrolidinone moiety. The key steps include:
Formation of the Dithiepan Ring: This can be achieved through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: This involves the reaction of an appropriate amine with a lactam precursor under basic conditions.
Coupling Reaction: The final step involves coupling the dithiepan and pyrrolidinone intermediates using an oxamide linkage, typically through a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the dithiepan ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperature.
Substitution: Nitric acid for nitration, halogens for halogenation, typically in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.
Influencing Gene Expression: Affecting the transcription of genes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide can be compared with similar compounds such as:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methylphenyl]oxamide: Lacks the pyrrolidinone moiety, which may affect its biological activity.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Contains an acetamide group instead of an oxamide, potentially altering its chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-13-4-5-14(9-15(13)22-6-2-3-16(22)23)21-18(25)17(24)20-10-19(26)11-27-7-8-28-12-19/h4-5,9,26H,2-3,6-8,10-12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFQIQREGXRZCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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